

# Part 1: Executive Summary & Strategic Analysis

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## Compound of Interest

Compound Name: (Benzyloxy)(methyl)amine

CAS No.: 22513-22-0

Cat. No.: B2616313

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**(Benzyloxy)(methyl)amine**, chemically defined as

-benzyl-

-methylhydroxylamine (

), is a critical building block in medicinal chemistry. It serves as a stable precursor for the installation of the

-methylhydroxamic acid pharmacophore—a moiety pivotal in histone deacetylase (HDAC) inhibitors, siderophore mimetics, and protease inhibitors.

Unlike simple amines, the N-O bond introduces unique reactivity and stability challenges. Direct alkylation of hydroxylamine often results in poly-alkylation mixtures (

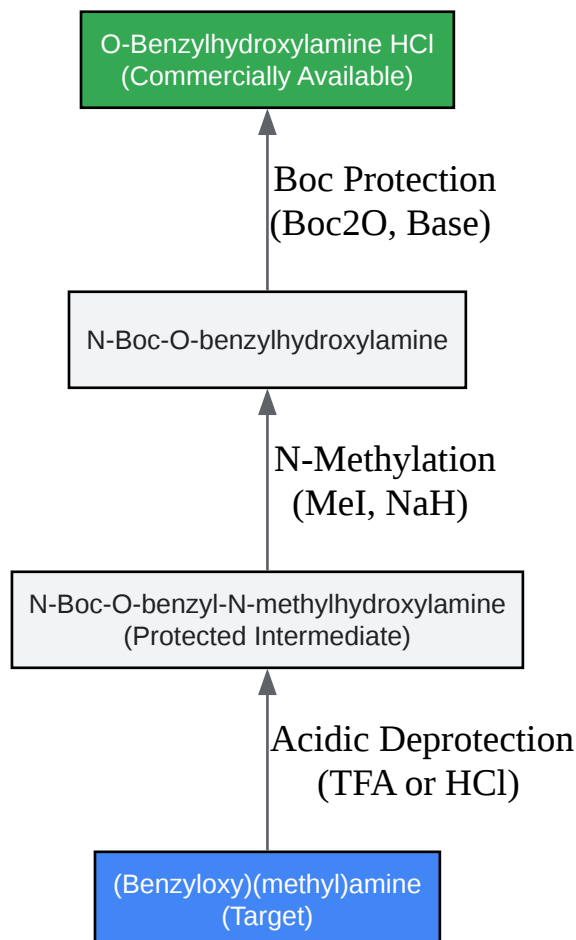
-dialkyl,

-dialkyl, and quaternary salts). Therefore, a protection-deprotection strategy is the industry "Gold Standard" for generating high-purity material suitable for GMP downstream applications.

## Retrosynthetic Logic

To achieve the target (1) with high regioselectivity, we disconnect at the

-methyl bond, implying a nucleophilic substitution on a methyl donor. To prevent over-methylation, the nitrogen must be temporarily "masked" with a carbamate (Boc) protecting group.



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Figure 1: Retrosynthetic disconnection showing the stepwise construction of the N-methyl-O-benzyl core to ensure mono-methylation.

## Part 2: Primary Protocol – The "Gold Standard" (Boc-Route)

This protocol is recommended for drug development workflows where purity (>98%) is paramount. It utilizes a carbamate protecting group to strictly enforce mono-methylation.

Target: **(Benzyloxy)(methyl)amine** Hydrochloride CAS: 35607-26-4 (HCl salt) | 6265-86-7  
(Free base)

## Phase 1: Boc-Protection of **-Benzylhydroxylamine**

Objective: Mask the nitrogen to control nucleophilicity.

- Setup: Charge a round-bottom flask with **-benzylhydroxylamine hydrochloride** (1.0 equiv) and Dichloromethane (DCM) ( ).
- Base Addition: Cool to . Add Triethylamine ( ) (2.2 equiv) dropwise. The solution will become cloudy as forms.
- Protection: Add Di-tert-butyl dicarbonate ( ) (1.1 equiv) in one portion.
- Reaction: Warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product ( ) is less polar than the starting material.
- Workup: Wash with , saturated , and brine. Dry over and concentrate.
  - Checkpoint: Result is -Boc-

-benzylhydroxylamine (White solid/oil). Yield typically >90%.[1][2]

## Phase 2: -Methylation

Objective: Introduce the methyl group regioselectively.

- Activation: Dissolve the Phase 1 intermediate (1.0 equiv) in anhydrous DMF ( ) under Nitrogen/Argon. Cool to .
- Deprotonation: Add Sodium Hydride (60% dispersion in oil) (1.2 equiv) portion-wise.
  - Caution: Vigorous gas evolution. Vent properly. Stir for 30 min until gas evolution ceases.
- Alkylation: Add Methyl Iodide ( ) (1.2–1.5 equiv) dropwise via syringe.
- Reaction: Allow to warm to RT and stir for 2–4 hours.
- Quench & Extraction: Quench carefully with water. Extract with Ethyl Acetate ( ). Wash organic layer extensively with water (to remove DMF) and brine.
  - Checkpoint: Result is  
-Boc-  
-methyl-  
-benzylhydroxylamine.

## Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group to release the secondary amine salt.

- Dissolution: Dissolve the methylated intermediate in DCM or Dioxane.

- Acidolysis:
  - Option A (Standard): Add  
in Dioxane (5–10 equiv). Stir at RT for 1–3 hours.[3][4]
  - Option B (Alternative): Add Trifluoroacetic acid (TFA) / DCM (1:1 ratio). Stir for 1 hour.
- Isolation:
  - For HCl Salt: The product often precipitates. Dilute with Diethyl Ether ( ) to maximize precipitation. Filter and wash with cold ether.[5]
  - For Free Base: Concentrate, neutralize with saturated , and extract into DCM.
- Final Product: **(Benzyloxy)(methyl)amine Hydrochloride**.
  - Appearance: White hygroscopic solid.

## Part 3: Alternative Protocol – Direct Alkylation

Use Case: Rapid generation of material where chromatography is acceptable and yield is less critical.

Reaction:

- Reagents: Dissolve  
-benzylohydroxylamine free base (1.0 equiv) in THF or acetonitrile.
- Base: Add  
(1.5 equiv).
- Alkylation: Add Methyl Iodide (0.9 equiv) slowly at  
.

- Note: Using a slight deficit of

helps prevent over-methylation to the dimethyl species (

).

- Purification: The crude mixture will contain starting material, product, and dimethyl byproduct. Separation requires careful flash chromatography (Silica gel; Hexane/EtOAc gradient).

## Part 4: Data Consolidation & Quality Control

### Physicochemical Properties

Property	Value	Notes
Formula		Free Base
MW		Free Base
Boiling Point	@	Oil (Free Base)
Melting Point		Hydrochloride Salt
Solubility	DCM, MeOH, Water (Salt)	Free base is lipophilic

### Spectroscopic Validation (Diagnostic Signals)

To validate your synthesis, look for these specific NMR signatures. The absence of the Boc peak (

) and the presence of the

-methyl doublet/singlet are critical.

- NMR (

,

- Free Base):

- : Aromatic protons (Benzyl).

- :  
(Benzylic methylene).
- :  
(Methyl group).
- :  
(Exchangeable).
- NMR (  
,  
) :
  - (Aromatic).
  - (  
) .
  - (  
) .

## Part 5: Safety & Handling

- Toxicity: Hydroxylamines are potential mutagens and should be handled in a fume hood. Methyl iodide is a potent alkylating agent and suspected carcinogen.
- Stability: The free base is prone to oxidation and should be stored under inert gas (Argon) at . The hydrochloride salt is stable at room temperature but is hygroscopic.
- Energetics: While benzyl ethers are generally stable, avoid heating the distillation residue of hydroxylamine derivatives to dryness due to potential thermal instability.

## References

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- Synthesis of O-benzyl-N-methylhydroxylamine via Acid Hydrolysis. Source: Royal Society of Chemistry, Biomimetic ferrichrome motifs. [[Link](#)]
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## Sources

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